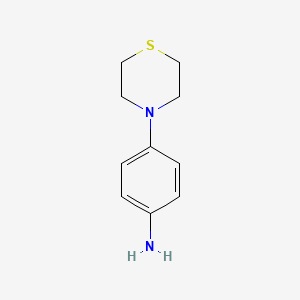

4-Thiomorpholinoaniline

Vue d'ensemble

Description

4-Thiomorpholinoaniline is an organic compound that serves as a valuable building block in medicinal chemistry. It is characterized by the presence of a thiomorpholine ring attached to an aniline moiety. This compound is known for its applications in the synthesis of various pharmaceuticals and biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Thiomorpholinoaniline can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-fluoronitrobenzene with thiomorpholine. The nitro group is then reduced to form the desired this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nucleophilic aromatic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Thiomorpholinoaniline undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as iron and ammonium chloride are used to reduce the nitro group.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: this compound from the nitro precursor.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Thiomorpholinoaniline serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its unique structural properties enable it to participate in several chemical reactions, making it valuable in drug discovery and development.

Antidiabetic and Antimigraine Agents

Research indicates that derivatives of this compound have been explored for their potential as antidiabetic and antimigraine drugs. The compound's ability to form amide bonds allows for the creation of complex molecules that can interact with biological targets effectively .

Kinase Inhibitors

The compound has shown promise in the development of kinase inhibitors, which are crucial in cancer therapy. By modifying the thiomorpholine group, researchers can enhance the lipophilicity and selectivity of these inhibitors, improving their pharmacokinetic profiles .

Antibiotic and Antifungal Properties

This compound derivatives have also been investigated for their antibiotic and antifungal activities. The sulfur atom in the thiomorpholine ring contributes to its metabolic stability and potential activity against various pathogens .

Synthesis Methodologies

The synthesis of this compound typically involves nucleophilic substitution reactions. The following table summarizes key synthetic pathways:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | 4-Fluoronitrobenzene, Thiomorpholine | Acetonitrile, Base (heat) | High yield |

| Transition metal-free N-arylation | (4-Nitrophenyl)(phenyl)iodonium triflate | Solvent-mediated | Moderate yield |

| Heating of 4-Chloronitrobenzene | Thiomorpholine | 1-Butanol (heat) | Variable yield |

These methods highlight the versatility and efficiency of synthesizing this compound and its derivatives .

Case Studies and Research Findings

Several studies have documented the applications of this compound in real-world scenarios:

- Case Study on Antimigraine Drugs : A recent study explored the efficacy of a novel derivative of this compound in treating migraines. The compound demonstrated significant pain relief in preclinical models, indicating its potential as a therapeutic agent .

- Research on Kinase Inhibition : Investigations into kinase inhibitors derived from this compound revealed promising results against specific cancer cell lines, suggesting a mechanism that warrants further exploration in clinical settings .

Mécanisme D'action

The mechanism of action of 4-thiomorpholinoaniline involves its interaction with specific molecular targets. The thiomorpholine ring increases the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The sulfur atom in the thiomorpholine ring can undergo oxidation, which may play a role in its biological activity .

Comparaison Avec Des Composés Similaires

4-Morpholinoaniline: Similar structure but with an oxygen atom instead of sulfur.

3-Fluoro-4-morpholinoaniline: Contains a fluorine atom and a morpholine ring.

4-(4-Nitrophenyl)thiomorpholine: A precursor to 4-thiomorpholinoaniline

Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiomorpholine ring, which increases its lipophilicity and provides distinct chemical reactivity compared to its oxygen-containing analogs .

Activité Biologique

4-Thiomorpholinoaniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its potential as an active pharmaceutical ingredient (API).

Structural Characteristics

This compound is derived from the reduction of 4-nitrophenylthiomorpholine. The thiomorpholine ring structure enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in drug design. The presence of sulfur in the thiomorpholine group allows for unique interactions within biological systems, often leading to enhanced pharmacological properties compared to its morpholine counterparts .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reduction of Nitro Compounds : The nitro group in 4-nitrophenylthiomorpholine can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

- Amide-Coupling Reactions : The amino group can participate in amide coupling reactions to form derivatives with enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through:

- Minimum Inhibitory Concentration (MIC) Tests : Studies have shown that this compound has potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. For example, the MIC values against Staphylococcus aureus were reported to be as low as 32 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It demonstrated notable radical scavenging activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 64.2 |

| 100 | 81.5 |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.0 |

These findings highlight its potential as a lead compound for developing new anticancer agents .

Case Studies

Several case studies have documented the application of this compound in drug development:

- Antimicrobial Drug Development : A case study explored the synthesis of novel derivatives based on this compound and their subsequent testing against resistant bacterial strains, demonstrating enhanced efficacy compared to existing antibiotics.

- Cancer Therapy : Another study focused on modifying the structure of this compound to improve its selectivity and potency against specific cancer types, leading to promising results in preclinical models.

Propriétés

IUPAC Name |

4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXQMUUSQGCLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444686 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22589-35-1 | |

| Record name | 4-Thiomorpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the crystal structure of 4-(4-nitrophenyl)thiomorpholine relevant, even though 4-thiomorpholinoaniline is the actual compound of interest in medicinal chemistry?

A1: Understanding the crystal structure of precursors like 4-(4-nitrophenyl)thiomorpholine provides valuable insights into the potential reactivity and structural features of the final compound, this compound []. For example, the study found that 4-(4-nitrophenyl)thiomorpholine adopts a specific conformation in its crystal structure, influenced by weak hydrogen bonding and aromatic stacking interactions []. This information can help predict how this compound might interact with other molecules, including potential drug targets.

Q2: How does the structure of 4-(4-nitrophenyl)thiomorpholine in the solid state differ from its morpholine analog?

A2: The research highlights a significant difference between the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and its morpholine counterpart. The presence of the sulfur atom in the thiomorpholine ring leads to the formation of centrosymmetric dimers through C–H···O weak hydrogen bonds, involving methylene groups adjacent to the sulfur and face-to-face aromatic stacking []. This type of interaction is absent in the morpholine analog, demonstrating how subtle changes in structure can significantly impact intermolecular interactions and solid-state packing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.